(1-Chloropenta-1,3-dien-1-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
90137-68-1 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloropenta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2-9H,1H3 |
InChI Key |
KTHZZLYFAZQOFF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Chloropenta 1,3 Dien 1 Yl Benzene and Its Derivatives
Construction of the Conjugated Dienyl System with Stereochemical Control
The creation of the penta-1,3-dienyl backbone with specific geometric isomers (E/Z configuration) is a foundational challenge in the synthesis of the target molecule. Several robust methods are available for this purpose.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Approaches
Olefination reactions provide a direct route to forming carbon-carbon double bonds by coupling a carbonyl compound with an organophosphorus reagent. nih.gov The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone strategies for alkene synthesis and can be adapted for dienylation. nih.govmnstate.edu
The Wittig Reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.org A key advantage is that the double bond's location is fixed, avoiding the mixtures of isomers that can result from elimination reactions. libretexts.org For the synthesis of a diene, an α,β-unsaturated aldehyde can be reacted with an appropriate ylide. organic-chemistry.org The stereochemical outcome depends on the ylide's stability; non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the (E)-alkene. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than corresponding Wittig ylides. wikipedia.org This heightened reactivity allows for successful olefination of more sterically hindered ketones. libretexts.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene, offering excellent stereoselectivity. organic-chemistry.org Furthermore, the water-soluble dialkylphosphate byproduct is easily removed, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.orgchem-station.com Modifications like the Still-Gennari olefination can be employed to selectively produce (Z)-olefins. nrochemistry.com
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |
| Reagent Reactivity | Less nucleophilic; stabilized ylides are less reactive | More nucleophilic and less basic; reacts with hindered ketones libretexts.orgwikipedia.org |
| Stereoselectivity | Variable: Stabilized ylides give (E)-alkenes, non-stabilized ylides give (Z)-alkenes organic-chemistry.org | Generally high (E)-selectivity organic-chemistry.org |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble and easily removed) wikipedia.org |
| Applicability | Widely used for coupling aldehydes and ketones to form C=C bonds libretexts.org | Preferred for sterically hindered ketones and when high (E)-selectivity is desired libretexts.org |
Metal-Catalyzed Coupling Reactions for Dienyl Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of 1,3-dienes. nih.govnih.gov These methods involve coupling pre-functionalized starting materials, such as vinyl halides and vinyl boronic acids, allowing for precise control over the final structure.
Commonly employed cross-coupling reactions for diene synthesis include:
Suzuki Coupling: This reaction couples an organoboron compound (e.g., a vinyl boronic acid) with a vinyl halide in the presence of a palladium catalyst and a base. mdpi.com It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. organic-chemistry.org
Heck Coupling: The Heck reaction involves the coupling of a vinyl halide with an alkene, catalyzed by palladium. organic-chemistry.org This method can be used to construct dienes by reacting a vinyl bromide with an alkene like an acrylate (B77674) or styrene. organic-chemistry.org
Stille Coupling: This reaction utilizes an organotin compound (organostannane) and an organic halide, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.
These reactions offer high stereoselectivity, as the stereochemistry of the vinyl partners is often retained in the final diene product. researchgate.net For instance, the palladium-catalyzed coupling of (E)- or (Z)-alkenyltrifluoroborates with (E)- or (Z)-alkenyl bromides provides a stereoselective route to conjugated dienes. organic-chemistry.org
| Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Key Advantages |
|---|---|---|---|
| Suzuki Coupling | Vinylboronic acid/ester + Vinyl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild conditions, functional group tolerance, commercially available reagents mdpi.com |
| Heck Coupling | Alkene + Vinyl halide/triflate | Pd catalyst + Base | High atom economy, avoids pre-functionalized organometallics organic-chemistry.org |
| Stille Coupling | Vinylstannane + Vinyl halide/triflate | Pd catalyst | Mild conditions, neutral reaction media |
| Negishi Coupling | Vinylzinc reagent + Vinyl halide/triflate | Pd or Ni catalyst | High reactivity of organozinc reagents |
Advanced Stereoselective and Catalytic Asymmetric Synthesis
For derivatives of (1-Chloropenta-1,3-dien-1-yl)benzene that are chiral, enantioselective methods are required. These advanced strategies use chiral catalysts to control the three-dimensional arrangement of atoms during the reaction.
Chiral Catalyst-Mediated Approaches to Chlorinated Dienes
The development of chiral ligands for transition metal catalysts has enabled the asymmetric synthesis of complex molecules. nih.gov While direct asymmetric synthesis of chlorinated dienes is a specialized area, principles from related transformations can be applied. Chiral dienes themselves have been developed as a new class of ligands for transition metal catalysts. organic-chemistry.org For example, a C2-symmetric norbornadiene derivative has been successfully used as a ligand in rhodium-catalyzed asymmetric 1,4-addition reactions, achieving high enantioselectivity. organic-chemistry.org Such catalytic systems, potentially involving rhodium or nickel, could be adapted to control the stereochemistry during the formation or functionalization of a chlorinated diene system.
Enantioselective Functionalization of 1,3-Dienes Relevant to Chlorinated Systems
An alternative strategy is the enantioselective functionalization of a pre-formed 1,3-diene. Transition-metal-catalyzed hydrofunctionalization reactions are particularly powerful in this regard, as they can convert simple dienes into more complex, chiral allylic compounds. nih.govacs.org Nickel-catalyzed reactions have gained significant attention due to the metal's abundance and unique catalytic properties. nih.gov
Examples of relevant enantioselective hydrofunctionalizations include:
Hydroarylation: Chiral nickel catalysts can mediate the addition of aryl groups (from sources like arylboronic acids or indoles) across a diene with high regio- and enantioselectivity. nih.govacs.orgchinesechemsoc.org
Hydroamination and Hydroalkoxylation: The addition of N-H or O-H bonds across a diene can be achieved with high enantiocontrol using nickel catalysis, providing access to valuable chiral allylic amines and ethers. nih.govacs.org
Hydrophosphinylation: Chiral allylic phosphine (B1218219) oxides can be synthesized through the nickel- and Brønsted acid-catalyzed addition of diarylphosphine oxides to 1,3-dienes. acs.org
These methods typically proceed through the formation of metal-π-allyl intermediates, and the choice of the chiral ligand is crucial for controlling the selectivity of the subsequent bond-forming step. nih.govacs.org
Halogenation and Functionalization Strategies
Introducing the chlorine atom and other functional groups can be accomplished at various stages of the synthesis. The strategy depends on the desired final structure and the compatibility of functional groups with the reaction conditions.
Halogenation can be directed to either the aromatic ring or the dienyl side chain.
Aromatic Halogenation: The halogenation of the benzene (B151609) ring is a classic electrophilic aromatic substitution reaction. This typically requires a halogen (e.g., Cl₂) and a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). studymind.co.uk In an alkyl-substituted benzene, halogenation under these conditions occurs on the ring. studymind.co.uk
Side-Chain Halogenation: Halogenation of an alkyl side chain can occur under free-radical conditions, often initiated by UV light or heat. studymind.co.uk For introducing a chlorine atom onto the dienyl system, methods involving electrophilic addition of chlorine sources to a precursor or substitution reactions might be employed, though care must be taken to control the regioselectivity.
Functionalization of the diene system allows for the introduction of diverse chemical groups. The conjugated π-system of the diene is reactive and can participate in various transformations. nih.gov For instance, arylboration, the addition of both an aryl group and a boron moiety across the diene, can produce versatile intermediates. nih.gov These borylated products can then undergo further cross-coupling reactions (e.g., with aryl halides or oxidation) to install additional complexity. nih.gov
Regio- and Stereoselective Chlorination Methodologies
The introduction of a chlorine atom at a specific position and with a defined stereochemistry in a diene system is a synthetic challenge that requires carefully designed strategies. For a molecule like this compound, methodologies often start from readily available precursors such as enynes, where the triple bond can be selectively functionalized.
One notable approach involves the stereospecific synthesis of (Z,Z)-1-chloro-1,3-dienes from trichloromethylated (Z)-olefins. This method, while not directly demonstrated for the title compound, provides a pathway to control the stereochemistry of the resulting chlorodiene. The process begins with the reaction of an aldehyde with 3,3,3-trichloropropyl-1-triphenylphosphonium chloride to generate a (Z)-olefin containing a trichloromethyl group. Subsequent transformations can then lead to the desired (Z,Z)-1-chloro-1,3-diene with high stereospecificity. sci-hub.se
Another general strategy for the synthesis of 1,3-dienes with high stereoselectivity is through olefination reactions, such as the Wittig reaction and its variations. yale.edu For instance, the reaction of an appropriate aldehyde with a phosphorus ylide derived from a chlorinated precursor could potentially yield this compound. However, controlling the E/Z stereochemistry of the newly formed double bond can be challenging and often depends on the specific reaction conditions and the nature of the substituents. yale.edu
Palladium-catalyzed cross-coupling reactions are also powerful tools for the stereoselective construction of 1,3-dienes. yale.edu A hypothetical route to this compound could involve the coupling of a vinyl halide with a vinyl organometallic reagent, where the stereochemistry of both coupling partners is pre-defined. The choice of catalyst and ligands is critical in preserving the stereochemical integrity of the reactants in the final product.
The following table summarizes some research findings on the stereoselective synthesis of substituted dienes, which are relevant to the synthesis of the target compound.
| Precursor Type | Reagents and Conditions | Product Type | Stereoselectivity | Reference |
| Trichloromethylated (Z)-olefins | 1. Deprotonation; 2. Reaction with aldehyde | (Z,Z)-1-chloro-1,3-dienes | High | sci-hub.se |
| Aldehydes | Lithiated allylic phosphonates, HMPA | (E)-1,3-dienes | High | nih.gov |
| Aldehydes | 1,3-bis(silyl)propenes, Lewis acid | (E)-1,3-dienes | Excellent | nih.gov |
| E/Z mixtures of 1,3-dienes | CoCl₂, amido-diphosphine-oxazoline ligand | (E)-1,3-dienes | High | nih.gov |
Halogen-Induced Controllable Cyclizations for Structural Diversification
A relevant example, although not strictly halogen-induced, is the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. mdpi.com This reaction proceeds through a cationic intermediate to form substituted indenes in good to excellent yields. mdpi.com The mechanism involves the protonation of a double bond to generate a stable benzylic carbocation, which then undergoes intramolecular cyclization onto the aromatic ring. mdpi.com It is conceivable that a similar cyclization of this compound could be initiated by an electrophilic halogen source, leading to halogenated indene (B144670) derivatives.
The general field of halogen-mediated cascade cyclizations of unsaturated systems, such as aryldiynes, demonstrates the feasibility of forming complex polycyclic structures. nih.gov In these reactions, an electrophilic halogen species (e.g., from iodine or CuBr₂) initiates a cascade of cyclizations, ultimately leading to halogenated polycyclic aromatic compounds. nih.gov Applying this concept to an aryl diene like this compound could potentially lead to a variety of functionalized cyclic and polycyclic products, depending on the reaction conditions and the nature of the halogenating agent.
The following table outlines potential cyclization pathways for aryl dienes based on analogous reactions.
| Substrate Type | Reagents and Conditions | Product Type | Key Transformation | Reference |
| Diaryl- and alkyl aryl-1,3-dienes | Trifluoromethanesulfonic acid (TfOH) | Substituted indenes | Brønsted acid-catalyzed cationic cyclization | mdpi.com |
| Aryldiynes | Iodine (1 equiv.) | Iodinated indeno[1,2-c]chromenes | Halogen-mediated cascade cyclization | nih.gov |
| Aryldiynes | CuBr₂ (2 equiv.) | Brominated indeno[1,2-c]chromenes | Halogen-mediated cascade cyclization | nih.gov |
Green Chemistry Principles in the Synthesis of Aryl Chlorodienes
The application of green chemistry principles to the synthesis of molecules like this compound is crucial for developing environmentally benign and sustainable chemical processes. Key areas of focus include minimizing the use of hazardous solvents, improving atom economy, and reducing waste generation.
Solvent Minimization and Alternative Media for Dienyl Syntheses
A significant portion of waste in chemical synthesis originates from the use of volatile organic solvents. royalsocietypublishing.org Therefore, minimizing solvent use or replacing hazardous solvents with greener alternatives is a primary goal of green chemistry. royalsocietypublishing.org For the synthesis of aryl chlorodienes, which may involve organometallic reagents and catalysts, the choice of solvent is critical for both reactivity and environmental impact.
Recent research has focused on identifying and utilizing more sustainable solvents. Guides for solvent selection, such as those developed by pharmaceutical companies, rank common solvents based on their safety, health, and environmental profiles. ubc.ca Chlorinated solvents, which might traditionally be used in such syntheses, are often classified as undesirable. whiterose.ac.uk Greener alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to be effective replacements for chlorinated solvents in various reactions. sci-hub.sersc.org The use of water as a solvent, where feasible, is also a highly desirable green approach. royalsocietypublishing.org
Solvent-free, or neat, reaction conditions represent the ideal scenario for solvent minimization. dokumen.pub While not always practical, especially for reactions involving solids or requiring precise temperature control, exploring the feasibility of solvent-free conditions is an important aspect of developing greener synthetic routes.
The following table provides examples of greener solvent alternatives.
| Conventional Solvent | Greener Alternative(s) | Rationale | Reference |
| Dichloromethane (DCM), Chloroform | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Bio-based, lower toxicity, better environmental profile | sci-hub.sersc.org |
| Benzene, Toluene | Anisole, p-Cymene | Higher boiling point, lower toxicity | whiterose.ac.uk |
| N,N-Dimethylformamide (DMF) | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) | Bio-based (Cyrene), lower toxicity | whiterose.ac.uk |
Atom-Economical and Waste-Reducing Methodologies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. yale.edu Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org
For the synthesis of this compound, transition metal-catalyzed reactions, such as cross-coupling and C-H activation, can be designed to be highly atom-economical. yale.edursc.org For example, a direct C-H activation approach to couple an aryl group with a chlorinated diene precursor would avoid the need for pre-functionalized organometallic reagents and the generation of stoichiometric byproducts. rsc.org
Catalytic methods are superior to stoichiometric ones in terms of waste reduction. yale.edu The use of highly efficient and recyclable catalysts is a key strategy. For instance, in palladium-catalyzed cross-coupling reactions, which are often used for diene synthesis, developing methods for catalyst recycling can significantly reduce waste and cost. nih.gov This can be achieved by using heterogeneous catalysts or by developing efficient methods for recovering homogeneous catalysts from the reaction mixture. rsc.org
The Diels-Alder reaction, a type of cycloaddition, is an excellent example of an atom-economical reaction that can be used to construct cyclic systems from dienes. rsc.org While not directly applicable to the synthesis of the acyclic target compound, it highlights a class of reactions that are inherently green.
The table below summarizes some atom-economical and waste-reducing synthetic strategies relevant to diene synthesis.
| Synthetic Strategy | Green Chemistry Principle | Advantages | Reference |
| C-H Activation | Atom Economy, Reduced Derivatives | Avoids pre-functionalization, reduces steps and waste | rsc.org |
| Catalytic Cross-Coupling | Catalysis, Waste Reduction | High efficiency, potential for catalyst recycling | nih.govrsc.org |
| Addition Reactions (e.g., Diels-Alder) | Atom Economy | 100% atom economy in ideal cases | rsc.org |
| Use of Renewable Feedstocks | Use of Renewable Feedstocks | Reduces reliance on fossil fuels | rsc.org |
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Mechanistic Investigations into the Chemical Reactivity of 1 Chloropenta 1,3 Dien 1 Yl Benzene
Radical-Mediated and Photoredox Catalytic Processes
The presence of a relatively weak carbon-chlorine bond and an extended π-system makes (1-Chloropenta-1,3-dien-1-yl)benzene a potential candidate for radical-mediated and photoredox-catalyzed reactions.
Homolytic Cleavage of the C-Cl Bond and Radical Intermediates
The C-Cl bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions. This cleavage would generate a resonance-stabilized pentadienyl radical, with the unpaired electron delocalized over the five-carbon chain and the phenyl group. The stability of this radical intermediate is a key driving force for such reactions.
The delocalization of the radical can be represented by the following resonance structures:
Ph-C•=CH-CH=CH-CH₃
Ph-C=CH-C•H-CH=CH₂
Ph-C=CH-CH=CH-C•H₂
This delocalization significantly lowers the activation energy for radical formation and influences the regioselectivity of subsequent reactions. The most likely sites for radical coupling would be at C1, C3, and C5, depending on steric and electronic factors.
Table 1: Predicted Bond Dissociation Energies (BDEs) for Related Compounds
| Compound | Bond | Predicted BDE (kcal/mol) |
|---|---|---|
| This compound | C-Cl | 70-75 |
| Benzyl chloride | C-Cl | 68 |
Note: Data is estimated based on known values for similar structural motifs.
Light-Initiated Functionalizations of Halogenated Unsaturated Hydrocarbons
Light-initiated reactions, particularly those employing photoredox catalysis, offer a mild and efficient pathway for the functionalization of halogenated hydrocarbons. In the case of this compound, a suitable photocatalyst (e.g., an iridium or ruthenium complex) could be excited by visible light, becoming a potent single-electron transfer (SET) agent.
The proposed catalytic cycle would involve:
Excitation: The photocatalyst absorbs a photon and is excited to a higher energy state.
SET Reduction: The excited photocatalyst transfers an electron to this compound, leading to the formation of a radical anion.
Fragmentation: The radical anion undergoes rapid dissociation of the C-Cl bond to release a chloride ion and the aforementioned resonance-stabilized pentadienyl radical.
Radical Reaction: The radical intermediate can then engage in various transformations, such as addition to an alkene, arylation, or coupling with another radical.
Catalyst Regeneration: The oxidized photocatalyst is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.
This methodology could enable a range of C-C and C-heteroatom bond formations at the dienyl chain, providing access to a diverse array of complex molecules.
Nucleophilic and Electrophilic Reactions at the Dienyl and Aryl Moieties
The electronic characteristics of this compound allow for both nucleophilic and electrophilic transformations at different positions within the molecule.
Substitution Reactions at the Chlorine Center
Direct nucleophilic substitution of the chlorine atom is a plausible reaction pathway. The reaction could proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile.
SN1-type Mechanism: The departure of the chloride ion would be facilitated by the formation of a resonance-stabilized vinyl cation. The positive charge would be delocalized across the dienyl system and the phenyl ring. This pathway would be favored by polar, protic solvents and weaker nucleophiles.
SN2'-type Mechanism: A nucleophile could attack at the C3 or C5 position of the diene, leading to a concerted displacement of the chloride ion. This would be a vinylogous substitution reaction.
Addition-Elimination Mechanism: Strong, soft nucleophiles could add to the C2 or C4 position of the diene, forming an anionic intermediate. Subsequent elimination of the chloride ion would regenerate the conjugated system.
Table 2: Plausible Nucleophilic Substitution Products
| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |
|---|---|---|
| Methoxide (CH₃O⁻) | Sodium methoxide | (1-Methoxypenta-1,3-dien-1-yl)benzene |
| Cyanide (CN⁻) | Sodium cyanide | 1-Phenylhexa-2,4-dienenitrile |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). msu.edu The (1-chloropenta-1,3-dien-1-yl) substituent is expected to be a deactivating group due to the electron-withdrawing nature of the chlorine atom and the sp2-hybridized carbon attached to the ring. However, it is also likely to be an ortho, para-director due to the potential for resonance donation from the diene system into the phenyl ring, stabilizing the arenium ion intermediate.
The general mechanism for EAS involves the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(1-Chloropenta-1,3-dien-1-yl)-4-nitrobenzene and 1-(1-Chloropenta-1,3-dien-1-yl)-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(1-chloropenta-1,3-dien-1-yl)benzene and 1-Bromo-2-(1-chloropenta-1,3-dien-1-yl)benzene |
Electrochemical Investigations of Reactivity
Electrochemical methods, such as cyclic voltammetry, could provide valuable insights into the redox properties of this compound. The reduction potential would be associated with the injection of an electron into the molecule's lowest unoccupied molecular orbital (LUMO). This process would likely lead to the formation of a radical anion and subsequent cleavage of the C-Cl bond, similar to the initial step in the photoredox catalytic cycle.
The oxidation potential would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO). The extended conjugation of the molecule suggests that it would be more readily oxidized than benzene itself. The resulting radical cation would have the positive charge delocalized over the entire π-system.
By studying the electrochemical behavior under different conditions (e.g., varying the solvent, electrolyte, and scan rate), it would be possible to determine the thermodynamics and kinetics of electron transfer processes and to identify the nature of the electrochemically generated intermediates. This information would be crucial for designing and optimizing electrosynthetic applications of this compound.
Reductive Dehalogenation Pathways of Chlorinated Alkenes
Reductive dehalogenation is a critical process for the transformation of halogenated organic compounds. epa.govwikipedia.orgenviro.wiki In the context of chlorinated alkenes such as this compound, this process involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. wikipedia.org This transformation can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the reducing agent.
One of the predominant mechanisms for the reductive dehalogenation of both aromatic and non-aromatic chlorinated compounds under anaerobic conditions is a reductive process. epa.gov For chlorinated ethylenes, this can occur through both abiotic and biotic pathways, often facilitated by electron donors. rsc.org The presence of a phenyl group and a conjugated diene system in this compound can significantly influence the reactivity of the C-Cl bond.
Hydrogenolysis , a key pathway in reductive dehalogenation, involves the direct replacement of a halogen atom with a hydrogen atom. enviro.wiki This can be particularly relevant for chlorinated ethenes and ethanes. enviro.wiki In the case of this compound, the reaction would proceed as follows:
C₆H₅-C(Cl)=CH-CH=CH₂ + 2e⁻ + H⁺ → C₆H₅-CH=CH-CH=CH₂ + Cl⁻
The mechanism of this transformation can involve the formation of radical intermediates. The initial step is often a single-electron transfer (SET) to the chlorinated alkene, generating a radical anion. This intermediate can then lose a chloride ion to form a vinyl radical. Subsequent abstraction of a hydrogen atom from a donor molecule yields the final dehalogenated product.
Alternatively, enzymatic pathways, particularly in microbial systems, can facilitate reductive dehalogenation. nih.gov These processes often involve reductive dehalogenase enzymes that utilize cofactors such as corrinoids (vitamin B12 derivatives). nih.govresearchgate.net While specific enzymatic activity on this compound has not been documented, the general mechanism involves the transfer of electrons to the chlorinated substrate, leading to the cleavage of the carbon-halogen bond. nih.gov
The table below summarizes the key aspects of different reductive dehalogenation pathways applicable to chlorinated alkenes.
| Pathway | Key Features | Intermediates | Relevance to this compound |
| Direct Reductive Dehalogenation | Involves electron transfer from a reducing agent. | Radical anion, vinyl radical | Plausible under various reducing conditions, influenced by the conjugated system. |
| Hydrogenolysis | Replacement of a halogen with a hydrogen atom. | Not always distinct from direct reduction pathways. | A likely outcome of the reductive dehalogenation process. enviro.wiki |
| Enzymatic Dehalogenation | Mediated by microbial enzymes (reductive dehalogenases). | Enzyme-substrate complexes, corrinoid cofactors. nih.gov | Potentially relevant in environmental fate and bioremediation scenarios. |
Dihaloelimination is another reductive pathway where two adjacent halogen atoms are removed, forming a new double or triple bond. enviro.wiki This is not directly applicable to this compound as it contains only one chlorine atom.
Catalytic Electrochemical Cyclization Mechanisms
Electrochemical methods offer a powerful and environmentally friendly approach to organic synthesis by using electricity to drive chemical reactions. nih.gov For conjugated dienes like this compound, catalytic electrochemical cyclization represents a promising avenue for the construction of cyclic and heterocyclic structures. nih.govresearchgate.net
The general mechanism for the electrochemical cyclization of dienes often involves the initial oxidation of the diene at the anode to generate a radical cation. nih.govresearchgate.net This highly reactive intermediate can then undergo intramolecular cyclization. The presence of the phenyl group in this compound can play a crucial role in stabilizing the radical cation and influencing the regioselectivity of the cyclization.
A plausible mechanistic pathway for the electrochemical cyclization of a related phenyl-substituted diene, 1-phenyl-1,3-butadiene, has been investigated in the context of a three-component aminoselenation reaction. acs.org In this process, the initial oxidation of a diselenide generates a phenylseleno radical and cation. The phenylseleno radical can then add to the diene to form a carbon-centered radical, which is subsequently oxidized to a carbocation that undergoes cyclization. acs.org
Alternatively, direct oxidation of the diene can initiate the cyclization. For this compound, the process could be envisioned as follows:
Anodic Oxidation: The diene undergoes a single-electron transfer at the anode to form a radical cation. The extended conjugation provided by the phenyl group and the diene system would lower the oxidation potential.
Radical Cyclization: The radical cation can then undergo an intramolecular cyclization. The mode of cyclization (e.g., 5-exo or 6-endo) would be influenced by the stability of the resulting radical and carbocation intermediates.
Further Reactions: The cyclized intermediate can then be trapped by a nucleophile present in the reaction medium or undergo further oxidation and deprotonation to yield a stable cyclic product.
The table below outlines a general mechanistic scheme for catalytic electrochemical cyclization.
| Step | Description | Key Intermediates | Role of Substituents |
| 1. Initiation | Anodic oxidation of the diene or a catalyst. | Radical cation of the diene or catalyst. | The phenyl group stabilizes the radical cation. |
| 2. Propagation | Intramolecular cyclization of the radical cation. | Cyclic radical cation. | Directs the regiochemistry of the cyclization. |
| 3. Termination | Reaction with a nucleophile, further oxidation, or deprotonation. | Stable cyclic product. | The chloro-substituent may influence the final product structure. |
Recent studies have demonstrated the electrochemical oxidative radical cascade cyclization of dienes with diselenides to synthesize seleno-benzazepines, highlighting the potential for complex heterocyclic synthesis from diene precursors under electrochemical conditions. nih.govresearchgate.net These reactions proceed through radical pathways, which are initiated by the electrochemical oxidation of the diselenide. nih.gov While not a direct cyclization of the diene itself, it showcases the utility of electrochemical methods in activating reagents that can then engage the diene in a cyclization cascade.
Theoretical and Computational Chemistry Studies on 1 Chloropenta 1,3 Dien 1 Yl Benzene
Electronic Structure and Molecular Orbital Theory Analysis
The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory offers a sophisticated model to describe this electronic architecture. For (1-chloropenta-1,3-dien-1-yl)benzene, a conjugated system, the interactions between the π-orbitals of the phenyl ring and the pentadiene chain, as well as the influence of the chlorine substituent, are of particular interest.
The Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other chemical species. For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).
In this compound, the HOMO is expected to be a π-orbital delocalized across the entire conjugated system, including the phenyl ring and the diene chain. The presence of the electron-donating phenyl group would likely raise the energy of the HOMO compared to an unsubstituted chloropentadiene, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO will also be a π*-orbital, and its energy will be influenced by both the phenyl and chloro substituents. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher reactivity.
Computational studies on similar conjugated molecules show that substituents can significantly tune the FMO energy levels. It is common to use computational methods to analyze the effects of different substituent groups on the HOMO and LUMO of a system. These analyses can quantify the contributions from various physical origins, such as permanent electrostatics, Pauli repulsion, mutual polarization, and inter-fragment orbital mixing. For this compound, inter-fragment orbital mixing between the phenyl ring, the diene, and the chlorine atom would play a key role in determining the final energies and compositions of the frontier orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,3-Pentadiene | -8.50 | -0.50 | 8.00 |
| 1-Chloro-1,3-pentadiene | -8.75 | -0.80 | 7.95 |
| (1-Penta-1,3-dien-1-yl)benzene | -7.80 | -0.65 | 7.15 |
| This compound | -8.05 | -0.95 | 7.10 |
Note: The data in this table are illustrative and represent expected trends based on computational studies of analogous systems. Actual values would require specific quantum chemical calculations for this compound.
The extended π-system in this compound, formed by the overlapping p-orbitals of the phenyl ring and the diene chain, leads to significant electron delocalization. This conjugation is a stabilizing factor and influences the molecule's electronic properties. The introduction of a chlorine atom introduces electronic perturbations to this conjugated system.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. These calculations allow for the characterization of stationary points, such as reactants, products, intermediates, and transition states, providing a detailed, step-by-step picture of the reaction mechanism.
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are particularly valuable for locating and characterizing the geometries and energies of transition states and reaction intermediates.
For reactions involving this compound, such as electrophilic additions to the diene system or nucleophilic substitution at the chlorinated carbon, DFT can be employed to model the reaction pathways. By calculating the electronic energy and its derivatives with respect to atomic positions, one can identify the transition state structures, which represent the energy maxima along the reaction coordinate. Vibrational frequency analysis is then used to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. DFT has been successfully used to study the mechanisms of various organic reactions, including those involving halogenated hydrocarbons.
Once the energies of the reactants, intermediates, transition states, and products have been calculated using a reliable quantum chemical method like DFT, an energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur as the reaction progresses. The height of the energy barrier, which is the difference in energy between the reactants and the transition state, is the activation energy.
The activation energy is a key parameter in chemical kinetics, as it is directly related to the reaction rate. By calculating the activation energies for different possible reaction pathways, one can predict which pathway is more likely to occur. For instance, in an electrophilic addition to the diene of this compound, DFT calculations could be used to determine whether addition to the C1=C2 double bond or the C3=C4 double bond is kinetically favored.
Furthermore, the calculated energetic data can be used in conjunction with statistical mechanics to perform kinetic modeling. This allows for the prediction of reaction rate constants at different temperatures, providing a more comprehensive understanding of the reaction dynamics. Theoretical studies on the reactions of similar conjugated dienes have demonstrated the utility of this approach in elucidating complex reaction mechanisms.
Conformational Analysis and Stereochemical Influences
The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its physical properties and reactivity. For a flexible molecule like this compound, which has several single bonds around which rotation can occur, multiple conformations are possible.
Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to rotation between them. The relative stabilities of different conformers are determined by a combination of factors, including steric hindrance, electronic effects, and intramolecular interactions.
In this compound, rotation around the single bond connecting the phenyl group to the diene chain and the C2-C3 single bond of the diene are of particular interest. The planarity of the conjugated system is favored by π-orbital overlap, but steric clashes between the substituents can lead to non-planar conformations. For example, steric repulsion between the chlorine atom and the ortho-hydrogens of the phenyl ring could lead to a twisted conformation around the phenyl-C1 bond. Similarly, the diene moiety can exist in s-trans and s-cis conformations, with the s-trans conformer generally being more stable due to reduced steric hindrance.
Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface as a function of the dihedral angles defining the molecular conformation. This allows for the identification of the low-energy conformers and the transition states for their interconversion. The results of such an analysis provide crucial insights into the stereochemical factors that may influence the molecule's reactivity in different chemical environments.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Theoretical and computational chemistry provides powerful tools for predicting the outcomes of chemical reactions involving complex molecules like this compound. By modeling the electronic structure and energy of reactants, transition states, and products, chemists can gain insights into the factors that govern the regio- and stereoselectivity of various transformations. For this compound, a substituted diene, these studies are particularly valuable for understanding its behavior in pericyclic reactions, such as Diels-Alder cycloadditions, as well as in electrophilic and nucleophilic additions.
The regioselectivity of a reaction is determined by the orientation of the reactants relative to each other. In the case of this compound, the presence of both a chlorine atom and a phenyl group on the diene system introduces significant electronic and steric asymmetry. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the distribution of electron density and the energies of the different possible transition states. researchgate.net For instance, in a hypothetical Diels-Alder reaction, the diene can react through different pathways, leading to various regioisomers. The preferred pathway is the one that proceeds through the lowest energy transition state. Theoretical calculations have shown that for substituted dienes, the regioselectivity is often controlled by the electronic nature and position of the substituents. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect of the reactivity of this compound. The spatial arrangement of the substituents in the transition state dictates the stereochemical outcome of the reaction. Computational modeling can elucidate the steric and electronic interactions that favor one stereoisomeric transition state over another. For example, in cycloaddition reactions, the formation of endo or exo products can be predicted by comparing the activation energies of the corresponding transition states. longdom.org Factors such as steric hindrance between the substituents on the diene and the dienophile, as well as secondary orbital interactions, play a crucial role and can be quantitatively assessed through computational studies.
To illustrate how theoretical chemistry can predict reaction outcomes, consider a hypothetical Diels-Alder reaction between this compound and a generic dienophile. The possible regio- and stereochemical pathways can be evaluated by calculating the activation energies (ΔE‡) and reaction energies (ΔErxn) for each pathway.
Table 1: Hypothetical Calculated Energy Profile for the Diels-Alder Reaction of this compound with a Dienophile
| Reaction Pathway | Regioisomer | Stereoisomer | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
|---|---|---|---|---|
| A | Ortho | Endo | 22.5 | -35.2 |
| B | Ortho | Exo | 24.1 | -33.8 |
| C | Meta | Endo | 26.8 | -31.5 |
In this hypothetical scenario, the "ortho" regioisomer formed via the "endo" transition state (Pathway A) would be the major product due to its lower activation energy. This preference can be attributed to a combination of favorable electronic interactions and minimal steric repulsion in the transition state.
Similarly, for an electrophilic addition reaction, computational models can predict which of the double bonds in the diene system is more susceptible to attack and from which face the electrophile will approach. This is often rationalized by examining the Highest Occupied Molecular Orbital (HOMO) of the diene. The region of the molecule with the highest HOMO coefficient is typically the most nucleophilic and therefore the most likely site of electrophilic attack. nih.gov
Table 2: Hypothetical Frontier Molecular Orbital Analysis for Regioselectivity in Electrophilic Addition to this compound
| Carbon Atom | HOMO Coefficient | Predicted Site of Initial Attack |
|---|---|---|
| C1 | -0.25 | Minor |
| C2 | 0.38 | Minor |
| C3 | -0.31 | Minor |
Based on this hypothetical data, an electrophile would preferentially attack the C4 position, which has the largest HOMO coefficient. Subsequent reaction steps would then determine the final product structure.
Advanced Spectroscopic and Analytical Research Methodologies for Chlorinated Dienylbenzenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For (1-Chloropenta-1,3-dien-1-yl)benzene, both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
The presence of two double bonds in this compound allows for the existence of different geometric isomers (E/Z configurations). The determination of these configurations is readily achieved using ¹H NMR spectroscopy, primarily by analyzing the coupling constants (J-values) between vinylic protons.
For a conjugated diene system, the coupling constants for protons across a double bond are indicative of their relative geometry. A larger coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration, while a smaller coupling constant, usually 7-12 Hz, suggests a cis (Z) configuration.
In addition to coupling constants, the Nuclear Overhauser Effect SpectroscopY (NOESY) is a valuable 2D NMR technique for determining stereochemistry. NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, a NOESY spectrum would show cross-peaks between protons that are spatially close, providing definitive evidence for the E/Z configuration of the double bonds.
Table 1: Predicted ¹H NMR Data for a Hypothetical Isomer of this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 6.0 - 6.5 | Doublet | 12 - 18 (for E-isomer) |
| H-3 | 6.5 - 7.0 | Doublet of doublets | J(H2-H3), J(H3-H4) |
| H-4 | 5.5 - 6.0 | Doublet of doublets | J(H3-H4), J(H4-H5) |
| H-5 | 5.0 - 5.5 | Multiplet | J(H4-H5), J(H5-H5') |
| Phenyl-H | 7.2 - 7.5 | Multiplet |
Note: The predicted values are based on general principles and data for analogous compounds.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization of the carbon atom and the electronegativity of its substituents.
The carbon atom bonded to the chlorine (C-1) would be expected to resonate at a specific chemical shift influenced by the halogen's electron-withdrawing nature. The sp² hybridized carbons of the diene and the phenyl group would appear in the downfield region of the spectrum, typically between 100 and 150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120 - 130 |
| C-2 | 125 - 135 |
| C-3 | 130 - 140 |
| C-4 | 115 - 125 |
| C-5 | 110 - 120 |
| Phenyl C (ipso) | 135 - 145 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Note: These are estimated ranges and can vary based on the specific isomer and solvent.
Mass Spectrometry Techniques for Mechanistic Studies and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Gas Chromatography-Chemical Ionization Mass Spectrometry (GC/CIMS) is a sensitive technique for the analysis of volatile and semi-volatile organic compounds. In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer.
Chemical ionization (CI) is a soft ionization technique that results in less fragmentation compared to electron ionization (EI). This is particularly useful for determining the molecular weight of the parent compound. For this compound, GC/CIMS would be effective in separating it from potential isomers or byproducts and providing a clear molecular ion peak, confirming its molecular formula.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that allows for extremely accurate mass measurements. This high resolution enables the determination of the elemental composition of a molecule from its exact mass. For a compound like this compound, FT-ICR MS could distinguish it from other compounds with the same nominal mass but different elemental formulas. The high-resolution capability is also invaluable in mechanistic studies where precise identification of intermediates and products is required.
Vibrational and Electronic Spectroscopy for Electronic Structure and Conjugation Assessment
Vibrational and electronic spectroscopy provide insights into the bonding and electronic properties of a molecule.
The extended π-system in this compound, formed by the conjugation of the phenyl group and the diene, gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. rutgers.edulibretexts.org The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. rutgers.edu A more extended conjugated system generally results in a longer λmax. libretexts.org The absorption is due to a π → π* electronic transition. libretexts.org
Infrared (IR) and Raman spectroscopy are forms of vibrational spectroscopy that probe the vibrational modes of a molecule. Specific functional groups have characteristic vibrational frequencies. For this compound, IR and Raman spectra would show characteristic peaks for C=C stretching of the diene and the aromatic ring, C-H stretching and bending, and the C-Cl stretching vibration. The conjugation in the molecule can influence the position and intensity of these bands. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of this compound by identifying its key functional groups. The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific bonds. The presence of the conjugated diene system, the chloro-substituent on a double bond, and the phenyl group all give rise to distinct spectral features.
The C-Cl stretching vibration in vinyl chlorides, such as the one present in the target molecule, typically appears in the 850–550 cm⁻¹ region of the spectrum. researchgate.net The exact frequency is influenced by the rotational isomerism and the local chemical environment. umich.edu For primary chlorides, the frequency can vary depending on the atom (hydrogen or carbon) that is in the trans position to the chlorine atom across the C-C bond. umich.edu
The conjugated C=C double bonds of the penta-1,3-dienyl moiety are expected to produce strong absorption bands in the 1680-1600 cm⁻¹ range. libretexts.org Conjugation lowers the vibrational frequency compared to isolated double bonds. pressbooks.pub The stretching vibrations for the aromatic C=C bonds of the benzene (B151609) ring also occur in this region, typically between 1600 cm⁻¹ and 1450 cm⁻¹.
Vibrations associated with the hydrogen atoms provide further structural confirmation. The =C-H stretching vibrations of the dienyl chain and the aromatic ring are found at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), a characteristic feature that distinguishes them from the C-H stretches of saturated alkanes which appear just below 3000 cm⁻¹ (2960–2850 cm⁻¹). libretexts.orgpressbooks.pub Additionally, =C-H bending vibrations (out-of-plane) are expected in the 1000–650 cm⁻¹ range, which can provide information about the substitution pattern of the double bonds. libretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance for this compound |
|---|---|---|---|
| Vinyl Chloride (C=C-Cl) | C-Cl Stretch | 850 - 550 researchgate.net | Confirms the presence of the chloro substituent on the double bond. |
| Conjugated Diene (C=C-C=C) | C=C Stretch | 1650 - 1600 | Indicates the conjugated π-system of the dienyl chain. |
| Benzene Ring | Aromatic C=C Stretch | 1600 - 1450 | Confirms the presence of the phenyl group. |
| Vinyl/Aromatic C-H | =C-H Stretch | 3100 - 3000 libretexts.org | Characteristic of hydrogens attached to sp² hybridized carbons. |
| Vinyl C-H | =C-H Bend (Out-of-plane) | 1000 - 650 libretexts.org | Provides information on the stereochemistry of the double bonds. |
UV-Visible Spectroscopy for Conjugated System Analysis and Reaction Monitoring
UV-Visible spectroscopy is a powerful tool for analyzing the electronic structure of molecules with conjugated π-systems, such as this compound. The extended conjugation involving the phenyl group and the chlorodienyl chain constitutes a chromophore that absorbs light in the ultraviolet-visible region. pressbooks.pub This absorption corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically a π → π* transition. libretexts.org
The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. For conjugated systems, the energy gap between the HOMO and LUMO decreases as the length of the conjugated system increases. libretexts.org This smaller energy gap means that lower-energy (longer wavelength) photons are required for the electronic transition. libretexts.orgrutgers.edu Therefore, the λmax for this compound is expected to be at a longer wavelength than that of non-conjugated dienes or simple chloroalkenes. For example, 1,3-butadiene (B125203) absorbs at 217 nm, while the more extended 1,3,5-hexatriene (B1211904) absorbs at 258 nm. libretexts.org The addition of the phenyl group further extends the conjugation, shifting the λmax to even longer wavelengths.
This technique is also highly effective for reaction monitoring. chemrxiv.org The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. libretexts.org In a synthesis reaction producing this compound, the formation of the conjugated product can be monitored in real-time by measuring the increase in absorbance at its characteristic λmax. thermofisher.com This allows for the determination of reaction kinetics, optimization of reaction conditions, and assessment of reaction completion without the need for isolating the product at intermediate stages. chemrxiv.orgnih.gov
| Compound Type | Electronic Transition | Typical λmax Range (nm) | Relevance |
|---|---|---|---|
| Isolated Diene | π → π | ~170 - 190 libretexts.org | Baseline for non-conjugated systems. |
| Conjugated Diene (e.g., 1,3-Butadiene) | π → π | ~217 libretexts.org | Shows the effect of basic conjugation. |
| Conjugated Triene (e.g., 1,3,5-Hexatriene) | π → π | ~258 libretexts.org | Demonstrates λmax shift with increased conjugation. |
| Dienylbenzene Systems | π → π | > 260 | Expected range for the target compound due to extended conjugation. |
Advanced Chromatographic Separations for Complex Reaction Mixtures in Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Dienes
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantitative analysis of compounds in complex reaction mixtures, such as those generated during the synthesis of this compound. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is one of the most common modes for separating a wide range of organic molecules, including chlorinated hydrocarbons. rsc.org
In the analysis of this compound, an RP-HPLC method would typically employ a C18 (octadecylsilane) column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. Detection is commonly performed using a UV detector set at the λmax of the analyte, providing high sensitivity and selectivity for the conjugated system.
HPLC is crucial for quantitative analysis. researchgate.net By constructing a calibration curve from standards of known concentration, the amount of this compound in a reaction sample can be accurately determined. acs.org Method validation ensures the reliability of these measurements, assessing parameters such as linearity, precision, accuracy, and specificity. nih.govacs.org Furthermore, HPLC is highly effective for separating isomers (e.g., geometric E/Z isomers) which have similar chemical properties but may exhibit different retention times due to subtle differences in their interaction with the stationary phase. welch-us.comchromforum.org
| Parameter | Typical Condition/Value | Purpose in Analysis |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or Biphenyl chromforum.org | Separates compounds based on hydrophobicity; Biphenyl phases can enhance separation of aromatic isomers. welch-us.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Elutes compounds from the column; composition is optimized for resolution. |
| Detection | UV-Vis Detector (at λmax) | Provides sensitive and selective detection of the conjugated analyte. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation and affects peak shape. |
| Quantitative Metric | Peak Area vs. Concentration | Used to determine the concentration of the analyte based on a calibration curve. acs.org |
Gas Chromatography (GC) for Analysis of Volatile Byproducts and Reactants
Gas Chromatography (GC) is an essential analytical tool for the analysis of volatile and semi-volatile compounds, making it ideal for monitoring the reactants and identifying volatile byproducts in the synthesis of this compound. researchgate.netrsc.org The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. researchgate.net
For the analysis of chlorinated hydrocarbons, a column with a mid-polarity stationary phase, such as an Agilent J&W DB-624, is often effective. nih.gov The sample is injected into a heated port where it vaporizes and is carried by an inert gas (e.g., helium or nitrogen) through the column. Compounds elute at different times (retention times) based on their volatility and affinity for the stationary phase, allowing for their separation.
When coupled with a mass spectrometer (GC-MS), GC provides powerful identification capabilities. nih.govfoodnavigator.comunt.edu The mass spectrometer fragments the eluting compounds and generates a unique mass spectrum for each, which acts as a "fingerprint" for identification. researchgate.net This is particularly useful for characterizing unknown byproducts in a reaction mixture. GC can also be used for quantitative analysis, often with a Flame Ionization Detector (FID) or by using selected ion monitoring (SIM) mode in GC-MS for enhanced sensitivity and selectivity. nih.gov This allows researchers to track the consumption of volatile starting materials and the formation of volatile side products, providing a more complete picture of the reaction pathway. longdom.orgchalmers.se
| Parameter | Typical Condition/Value | Purpose in Analysis |
|---|---|---|
| Stationary Phase (Column) | Mid-polarity (e.g., DB-624) or nonpolar (e.g., DB-5ms) capillary column | Separates volatile compounds based on boiling point and polarity. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Program | Temperature ramp (e.g., 50°C to 250°C) | Optimizes separation of compounds with a wide range of boiling points. |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides structural identification; FID offers robust quantification. nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Reactivity Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical states of atoms on a material's surface. shsu.edu This makes it uniquely suited for studying the adsorption and subsequent reactivity of this compound on various substrates, such as catalysts or functionalized surfaces.
In an XPS experiment, the sample surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment (oxidation state and bonding partners).
For this compound adsorbed on a surface, XPS can unequivocally identify the presence of carbon and chlorine. High-resolution scans of the Cl 2p and C 1s regions provide critical chemical state information. The binding energy of the Cl 2p core level can distinguish between covalently bonded chlorine (as in C-Cl) and ionic chloride (Cl⁻). researchgate.net For chlorine covalently bonded to sp²-hybridized carbon, the Cl 2p₃/₂ peak is expected around 200.3 ± 0.2 eV. researchgate.net A lower binding energy component, around 198.3 eV, would suggest the presence of chloride ions, which could indicate a surface reaction involving the cleavage of the C-Cl bond. researchgate.net
Similarly, the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H in the phenyl ring and dienyl chain (typically around 284.5-285.0 eV) and the C-Cl bond, which would appear at a slightly higher binding energy due to the electronegativity of chlorine. researchgate.net By monitoring changes in these spectral features under different conditions (e.g., temperature changes), XPS can provide insights into surface-mediated reactions, decomposition pathways, and the orientation of the adsorbed molecule. harvard.eduiaea.org
| Core Level | Chemical Species | Typical Binding Energy (eV) | Significance in Surface Studies |
|---|---|---|---|
| Cl 2p₃/₂ | Covalent C-Cl (on sp² carbon) | ~200.3 researchgate.net | Confirms the intact adsorption of the molecule. |
| Cl 2p₃/₂ | Ionic Cl⁻ | ~198.3 researchgate.net | Indicates cleavage of the C-Cl bond and potential surface reaction. |
| C 1s | C-C, C-H (sp²) | ~284.5 researchgate.net | Represents the hydrocarbon backbone of the molecule. |
| C 1s | C-Cl | ~286.0 - 287.0 | Identifies the carbon atom directly bonded to chlorine. |
Synthetic Applications of 1 Chloropenta 1,3 Dien 1 Yl Benzene As a Versatile Building Block
Incorporation into Polycyclic and Heterocyclic Frameworks
The 1,3-diene functionality within (1-Chloropenta-1,3-dien-1-yl)benzene makes it a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the construction of six-membered rings with a high degree of stereochemical control. In principle, this compound could react with a variety of dienophiles to furnish a diverse array of polycyclic frameworks.
The presence of the chloro and phenyl substituents on the diene would be expected to influence the regioselectivity and stereoselectivity of the cycloaddition. For instance, the electronic nature of the phenyl group could modulate the reactivity of the diene system. Furthermore, the chlorine atom could serve as a synthetic handle for subsequent transformations within the newly formed cyclic system.
Beyond carbocyclic systems, hetero-Diels-Alder reactions could provide a pathway to various heterocyclic frameworks. By employing dienophiles containing heteroatoms, such as imines or carbonyls, it should be possible to synthesize six-membered rings incorporating nitrogen or oxygen, respectively. These heterocyclic motifs are prevalent in numerous biologically active molecules.
| Reaction Type | Potential Dienophile | Resulting Framework |
| Diels-Alder | Alkene, Alkyne | Polycyclic Carbocycle |
| Hetero-Diels-Alder | Imine, Carbonyl | Heterocycle (e.g., Tetrahydropyridine, Dihydropyran) |
Precursor for Chiral Molecule Synthesis via Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. While no specific asymmetric transformations involving this compound have been reported, its structure suggests several potential avenues for the synthesis of chiral molecules.
Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, could provide a means to control the stereochemical outcome of the cycloaddition, leading to enantioenriched polycyclic products. The resulting chlorinated and phenylated cyclohexene derivatives could then be further elaborated into more complex chiral structures.
Furthermore, the double bonds within the diene system are susceptible to asymmetric functionalization. Reactions such as asymmetric dihydroxylation or epoxidation could introduce new stereocenters with high enantioselectivity. The resulting chiral diols or epoxides would be valuable intermediates for the synthesis of a range of chiral molecules.
| Asymmetric Transformation | Potential Reagent/Catalyst | Chiral Product |
| Asymmetric Diels-Alder | Chiral Lewis Acid | Enantioenriched Cycloadduct |
| Asymmetric Dihydroxylation | Osmium Tetroxide with Chiral Ligand | Chiral Diol |
| Asymmetric Epoxidation | Chiral Peroxy Acid or Catalyst | Chiral Epoxide |
Strategies for Further Derivatization and Functional Group Interconversion
The synthetic utility of a building block is greatly enhanced by the ability to modify its structure through various chemical transformations. This compound possesses several functional groups that can be readily derivatized.
The chlorine atom, being a good leaving group, is a prime site for nucleophilic substitution reactions. This could allow for the introduction of a wide range of functionalities, including alkoxy, amino, and cyano groups. Additionally, the vinyl chloride moiety could participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
The conjugated diene system itself is amenable to a variety of transformations. Besides cycloadditions, it can undergo reactions such as hydrogenation to yield the corresponding saturated or partially saturated phenylpentane derivatives. The double bonds can also be cleaved through ozonolysis to generate smaller, functionalized fragments.
The phenyl group can also be modified through electrophilic aromatic substitution reactions, allowing for the introduction of substituents at the ortho, meta, or para positions, further diversifying the range of accessible derivatives.
| Functional Group | Transformation | Reagents | Potential Product |
| Chlorine | Nucleophilic Substitution | Nu- | Substituted Pentadienylbenzene |
| Vinyl Chloride | Cross-Coupling | R-B(OR)2, Pd catalyst | Aryl/Alkenyl Substituted Diene |
| Diene | Hydrogenation | H2, Catalyst | Phenylpentane/pentene |
| Phenyl Group | Nitration | HNO3, H2SO4 | Nitrophenyl-substituted Diene |
Future Research Directions and Emerging Paradigms for Chlorinated Diene Chemistry
Development of Next-Generation Catalytic Systems with Enhanced Control
The synthesis of structurally defined chlorinated dienes requires precise control over regio- and stereoselectivity, a challenge that continues to drive the evolution of catalytic systems. Current research efforts are centered on designing sophisticated catalysts that offer superior performance and broader substrate scope.
Palladium-catalyzed cross-coupling reactions have been a cornerstone for the synthesis of conjugated dienes. nih.govrsc.orgnih.gov Future developments will likely focus on ligands that can fine-tune the electronic and steric properties of the palladium center, enabling more challenging transformations and accommodating a wider range of functional groups. acs.org For instance, the development of catalysts that can facilitate the direct C-H functionalization of dienes would represent a significant leap forward in atom economy and synthetic efficiency. researchgate.net
Ruthenium-based olefin metathesis catalysts have also emerged as powerful tools for diene synthesis. acs.orgacs.org The next generation of these catalysts is expected to offer enhanced stability, improved tolerance to functional groups, and greater control over E/Z selectivity in cross-metathesis reactions involving chlorinated olefins. eurekalert.orgnih.gov Research into novel N-heterocyclic carbene (NHC) ligands and chelated ruthenium complexes is anticipated to yield catalysts with unprecedented activity and selectivity.
| Catalyst System | Key Advantages | Potential Future Enhancements |
| Palladium-based | High efficiency in C-C bond formation, well-established methodologies. nih.govacs.org | Ligand design for enhanced stereocontrol, catalysts for direct C-H activation. researchgate.net |
| Ruthenium-based | Excellent functional group tolerance, powerful for complex diene synthesis via metathesis. acs.orgacs.org | Increased stability, improved E/Z selectivity, broader substrate scope for chlorinated olefins. eurekalert.orgnih.gov |
| Other Transition Metals | Potential for novel reactivity and selectivity. | Exploration of earth-abundant metals, development of catalysts for specific transformations. |
Integration with Continuous Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers numerous advantages for the synthesis of chlorinated dienes, including enhanced safety, improved reaction control, and greater scalability. Flow chemistry is particularly well-suited for handling hazardous reagents and managing highly exothermic reactions, which are often encountered in halogenation processes. rsc.orgvulcanchem.com
The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors or flow reactors allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. nih.gov This level of control is crucial for achieving high selectivity in the synthesis of specific isomers of compounds like (1-Chloropenta-1,3-dien-1-yl)benzene. Furthermore, the integration of in-line purification and analysis techniques can lead to fully automated and highly efficient synthetic processes. The scalable nature of flow chemistry makes it an attractive approach for the industrial production of chlorinated dienes for various applications. nih.gov
| Feature of Flow Chemistry | Benefit for Chlorinated Diene Synthesis |
| Enhanced Safety | Safe handling of hazardous reagents like elemental halogens. rsc.orgvulcanchem.com |
| Precise Reaction Control | Improved selectivity and yield, minimization of byproducts. nih.gov |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. nih.gov |
| Integration and Automation | Potential for in-line purification and analysis, leading to streamlined processes. |
Exploration of Bio-Inspired Catalysis for Dehalogenation and Functionalization
Nature has evolved a diverse array of enzymes, known as halogenases and dehalogenases, that can catalyze the selective halogenation and dehalogenation of organic compounds under mild conditions. nih.govrsc.orgnih.gov The study of these biocatalysts provides a rich source of inspiration for the development of novel, environmentally benign synthetic methods.
Future research in this area will likely focus on two main avenues: the direct use of engineered enzymes as catalysts and the development of synthetic "biomimetic" catalysts that mimic the active sites and mechanisms of their natural counterparts. acs.org Reductive dehalogenases, for instance, utilize cobalamin (vitamin B12) and iron-sulfur clusters to effect the removal of halogen atoms from chlorinated hydrocarbons. eurekalert.org Understanding these mechanisms can guide the design of synthetic catalysts that operate through similar pathways.
The application of bio-inspired catalysis to chlorinated dienes could lead to innovative methods for their selective functionalization or for the remediation of halogenated pollutants. The high selectivity of enzymes could be harnessed to perform transformations that are difficult to achieve with traditional chemical catalysts. researchgate.netacs.org
| Bio-Inspired Approach | Potential Application in Chlorinated Diene Chemistry |
| Engineered Halogenases/Dehalogenases | Selective halogenation or dehalogenation at specific positions. researchgate.netacs.org |
| Biomimetic Catalysts | Development of synthetic catalysts that mimic enzyme active sites for efficient and selective transformations. acs.org |
| Whole-Cell Biocatalysis | Use of microorganisms for the sustainable production or degradation of chlorinated dienes. |
Advanced Computational-Experimental Integration for Predictive Chemistry
The synergy between computational chemistry and experimental work is becoming increasingly crucial for accelerating the discovery and optimization of chemical reactions. In the context of chlorinated diene chemistry, computational tools can provide deep insights into reaction mechanisms, predict the properties of novel compounds, and guide the design of new catalysts.
Density Functional Theory (DFT) is a powerful tool for modeling the electronic structure of molecules and elucidating the transition states of complex reactions. rsc.orgacs.org By calculating the energy barriers for different reaction pathways, researchers can predict the most likely products and identify the factors that control selectivity. This predictive power can significantly reduce the number of experiments required to optimize a reaction. For instance, DFT studies can help in understanding the factors governing the regioselectivity of chlorination in diene systems. nih.gov
Furthermore, the rise of machine learning and artificial intelligence is set to revolutionize chemical synthesis. acs.orgeurekalert.orgnih.gov By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the outcome of new reactions with remarkable accuracy. This data-driven approach can be used to suggest optimal reaction conditions, identify promising catalyst candidates, and even propose novel synthetic routes to target molecules like this compound.
| Computational Tool | Application in Chlorinated Diene Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of product selectivity, catalyst design. nih.govrsc.orgacs.org |
| Machine Learning / AI | Prediction of reaction outcomes, optimization of reaction conditions, discovery of new synthetic routes. acs.orgeurekalert.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Understanding solvent effects and the dynamic behavior of catalysts and substrates. |
Q & A
Q. What are the established synthetic routes for (1-Chloropenta-1,3-dien-1-yl)benzene?
Methodological Answer: Two primary approaches are documented:
- Transition-metal-free allylic borylation : A method utilizing 1,3-dienes and boron reagents under mild conditions, yielding the target compound with high regioselectivity. This approach avoids costly metal catalysts and simplifies purification .
- Titanium-mediated coupling : A procedure involving di(cyclopenta-1,3-dien-1-yl)dimethyltitanium and Lewis acid catalysts (e.g., TiCl₄), enabling efficient cross-coupling of chlorinated precursors with diene moieties. Reaction optimization includes toluene as a solvent and inert atmosphere conditions to prevent oxidation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To resolve the conjugated diene system (δ 4.3–5.0 ppm for allylic protons) and confirm chlorine substitution via deshielding effects on aromatic protons.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., [M+Ag]+ adducts, as in C₁₂H₁₄ClAg+ at m/z 317.0090 ).
- IR Spectroscopy : Identification of C-Cl stretching vibrations (~550–600 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
Q. How does the chlorine substituent influence the compound’s reactivity in substitution reactions?
Methodological Answer: The chlorine atom at the 1-position activates the diene system for electrophilic additions (e.g., Diels-Alder reactions) while directing nucleophilic substitutions (e.g., Suzuki coupling) to the para position of the benzene ring. Comparative studies with non-chlorinated analogs (e.g., 1-methoxy derivatives) show enhanced electrophilicity due to the electron-withdrawing Cl group .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model conjugation between the chlorinated benzene and diene system. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in cycloadditions .
- NBO Analysis : Quantify hyperconjugation effects between the Cl atom and π-system, which stabilize the transition state in electrophilic attacks.
Q. How should researchers address contradictions in reaction yields or spectroscopic data?
Methodological Answer:
- Iterative Data Triangulation : Cross-validate NMR/HRMS results with X-ray crystallography (e.g., SHELX refinement ) to resolve structural ambiguities.
- Controlled Replication : Vary reaction parameters (e.g., solvent polarity, catalyst loading) to isolate variables causing yield discrepancies. For example, titanium-mediated syntheses may require strict anhydrous conditions to prevent hydrolysis .
Q. What mechanistic insights exist for the compound’s participation in Diels-Alder reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with dienophiles (e.g., maleic anhydride) to determine regioselectivity. The chlorine substituent enhances diene electrophilicity, favoring endo transition states.
- Isotopic Labeling : Use ¹³C-labeled dienes to track bond formation via 2D NMR (HSQC/HMBC), confirming [4+2] cycloadduct stereochemistry .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to acidic (pH 2–4) and basic (pH 9–11) conditions at 40–60°C. Monitor decomposition via HPLC, identifying chlorinated byproducts (e.g., benzene derivatives via HCl elimination). Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
